molecular formula C13H9ClF3N3O B3323723 Flupyrimin CAS No. 1689566-03-7

Flupyrimin

Cat. No. B3323723
Key on ui cas rn: 1689566-03-7
M. Wt: 315.68 g/mol
InChI Key: DHQKLWKZSFCKTA-UHFFFAOYSA-N
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Patent
US09357776B2

Procedure details

In 30 mL of dimethylformamide and 20 mL of toluene, 9.4 g (0.1 mol) of 2-aminopyridine was dissolved. To this solution, 14.2 g (0.1 mol) of ethyl trifluoroacetate was added, followed by stirring at 60 to 65° C. for 7 hours. Subsequently, 16.2 g (0.1 mol) of 2-chloro-5-chloromethylpyridine and 16.6 g (0.12 mol) of potassium carbonate were added thereto, followed by stirring at 60 to 65° C. for 18 hours. To the reaction liquid, 15 mL of methanol was added. Then the reaction liquid was added to 150 mL of hot water of 50° C., and the mixture was cooled to room temperature. Crystals were filtered, and washed with 50 mL of water and 75 mL of toluene. The obtained crystals were dried under reduced pressure at 60° C. Thus, 20.6 g of the target compound was obtained (Percentage Yield: 65.4%).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
65.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[F:8][C:9]([F:16])([F:15])[C:10]([O:12]CC)=O.[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:24]Cl)=[CH:20][N:19]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.C1(C)C=CC=CC=1.O.CO>[Cl:17][C:18]1[N:19]=[CH:20][C:21]([CH2:24][N:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]2=[N:1][C:10](=[O:12])[C:9]([F:8])([F:15])[F:16])=[CH:22][CH:23]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Two
Name
Quantity
16.2 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CCl
Name
Quantity
16.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
9.4 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
by stirring at 60 to 65° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at 60 to 65° C. for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Then the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
Crystals were filtered
WASH
Type
WASH
Details
washed with 50 mL of water and 75 mL of toluene
CUSTOM
Type
CUSTOM
Details
The obtained crystals were dried under reduced pressure at 60° C

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CN1C(C=CC=C1)=NC(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.6 g
YIELD: PERCENTYIELD 65.4%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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